ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate
Description
Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate is a synthetic small molecule featuring a carbazole core substituted with a chlorine atom at the 6-position, a propanoyl linker, and a piperidine ring esterified with an ethyl group. The carbazole moiety is a nitrogen-containing heterocycle known for its planar, aromatic structure, which often facilitates interactions with biological targets through π-π stacking or intercalation . The piperidine ring contributes to the molecule’s basicity and solubility profile, while the ester group may influence metabolic stability .
Properties
Molecular Formula |
C23H25ClN2O3 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-29-23(28)15-8-10-26(11-9-15)22(27)14(2)16-4-6-18-19-13-17(24)5-7-20(19)25-21(18)12-16/h4-7,12-15,25H,3,8-11H2,1-2H3 |
InChI Key |
LKICZSDEPUKZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)C2=CC3=C(C=C2)C4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Derivative: The starting material, 6-chloro-9H-carbazole, is reacted with propanoic acid derivatives under specific conditions to form the intermediate compound.
Esterification: The intermediate is then subjected to esterification with ethyl alcohol in the presence of a catalyst such as sulfuric acid.
Piperidine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products
Oxidation: Carbazole derivatives with additional oxygen functionalities.
Reduction: Reduced carbazole derivatives.
Substitution: Hydrolyzed products such as carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Chloro vs. Alkoxy/Aryloxy Groups
Compounds 13–17 from share a benzamide-propanoyl-phenyl backbone but differ in substituents on the phenyl ring (Table 1). For example:
- Compound 13: Cyanomethoxy group (electron-withdrawing).
- Compound 16 : Ethoxy group (electron-donating).
In contrast, the target compound features a 6-chloro substituent on the carbazole ring. However, this could also reduce solubility due to increased hydrophobicity .
Table 1: Substituent Comparison
Heterocyclic Systems: Carbazole vs. Benzamide
The carbazole core in the target compound is a polycyclic aromatic system with greater rigidity and π-surface area than the benzamide derivatives in . This structural difference may enhance binding to hydrophobic pockets in proteins or nucleic acids, a trait observed in other carbazole-based drugs (e.g., antitumor agents). Benzamide analogs, by contrast, are more flexible and may adopt conformations unsuitable for tight binding .
Functional Group Reactivity: Ester vs. Acyl Fluoride
highlights perfluorinated propanoyl fluorides (e.g., [27639-98-1]), which are highly reactive due to the acyl fluoride group. The target compound’s ester group is less electrophilic, suggesting slower hydrolysis and greater metabolic stability. Fluorinated compounds, however, exhibit unique physicochemical properties (e.g., lipid resistance) but may pose environmental persistence concerns .
Piperidine vs. Alternative Amines
The piperidine ring in the target compound provides a six-membered amine with moderate basicity (pKa ~11). Comparatively, morpholine (a common alternative) has lower basicity (pKa ~8.3), which could alter protonation states under physiological conditions. Piperidine’s conformational flexibility may also improve target engagement compared to smaller amines .
Research Implications and Limitations
While the provided evidence lacks direct pharmacological or spectroscopic data for the target compound, structural comparisons suggest:
- Advantages : Chloro-carbazole’s stability, piperidine’s solubility modulation, and ester’s metabolic resistance.
- Challenges: Potential hydrophobicity from the carbazole system and chloro substituent.
Further studies using crystallographic tools (e.g., SHELXL for refinement or ORTEP-3 for visualization ) could elucidate its 3D conformation and intermolecular interactions.
Biological Activity
Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate, also known as Carprofen ethyl ester, is a compound derived from the carbazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 301.77 g/mol. Its structure features a carbazole moiety, which is known for various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the 6-chloro-9H-carbazole structure exhibit significant antimicrobial properties. In vitro evaluations have shown that compounds related to this compound possess activity against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Moderate | |
| C. albicans | Significant | |
| P. aeruginosa | Exceptional anti-biofilm |
The most notable finding was the compound's ability to inhibit biofilm formation in P. aeruginosa, which is crucial in treating chronic infections.
Cytotoxicity and Anti-Proliferative Activity
In addition to antimicrobial effects, the compound has been evaluated for cytotoxic effects on cancer cell lines. Studies indicate that certain derivatives demonstrate anti-proliferative activity against breast cancer cell lines such as MCF7:
The mechanism appears to involve the inhibition of fatty acid amide hydrolase (FAAH), which plays a role in various cellular processes including apoptosis and proliferation.
The biological activity of this compound can be attributed to its structural features that allow interaction with biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting FAAH, which may lead to increased levels of endocannabinoids that modulate pain and inflammation.
- Disruption of Membrane Integrity : The presence of the carbazole structure enhances membrane permeability, facilitating the entry of the compound into microbial cells.
Case Studies
A notable case study included a comparative analysis between this compound and other known antimicrobial agents. The results indicated that while traditional antibiotics showed resistance in biofilm-forming strains, this compound maintained efficacy, suggesting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
